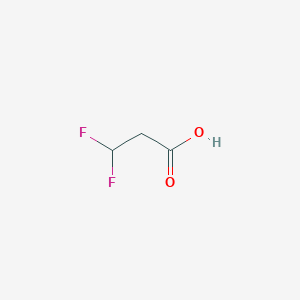

3,3-Difluoropropanoic acid

Description

Historical Trajectory of Fluorine Chemistry and Fluorinated Organic Compounds

The journey of fluorine chemistry is a compelling narrative of scientific perseverance and discovery. While fluorine-containing minerals like fluorite (calcium fluoride) were used as fluxes in metallurgy as early as the 16th century, the element itself remained elusive for centuries due to its extreme reactivity and the hazardous nature of its compounds. wikipedia.orgniscpr.res.inwikipedia.org The initial steps towards understanding fluorine chemistry began in the 17th and 18th centuries with the discovery of hydrofluoric acid and the observation of its corrosive effect on glass. wikipedia.orgnih.gov

The 19th century marked a period of intense effort to isolate elemental fluorine. Numerous chemists attempted this feat, with some even suffering fatal consequences, earning them the grim title of "fluorine martyrs". wikipedia.org The breakthrough finally came in 1886 when French chemist Henri Moissan successfully isolated fluorine gas through the electrolysis of a solution of potassium fluoride (B91410) in anhydrous hydrogen fluoride. wikipedia.orgwikipedia.orgbritannica.comwikipedia.org This monumental achievement, which earned him the Nobel Prize in Chemistry in 1906, opened the door to the systematic study of fluorine and its compounds. britannica.comwikipedia.orgrsc.org

The synthesis of the first organofluorine compound, fluoromethane, is credited to Dumas and Péligot in 1835. nih.govnumberanalytics.com However, the field of organofluorine chemistry truly began to blossom in the late 19th and early 20th centuries. Pioneers like Frédéric Swarts developed methods for synthesizing a variety of fluorinated organic compounds. numberanalytics.com A significant milestone was the development of the Balz-Schiemann reaction, which provided a reliable method for preparing aryl fluorides. numberanalytics.com

The industrial production of organofluorine compounds took off in the 20th century, driven by the demand for new materials with unique properties. The development of chlorofluorocarbons (CFCs) like Freon in the 1920s revolutionized refrigeration, and the discovery of polytetrafluoroethylene (Teflon) in the mid-20th century introduced a material with exceptional non-stick and chemical resistance properties. wikipedia.orgnumberanalytics.comnumberanalytics.com The advent of World War II further accelerated the field, with large-scale production of fluorine and its compounds for the Manhattan Project. wikipedia.orgresearchgate.net

The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in organofluorine chemistry research. The development of new and more selective fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and diethylaminosulfur trifluoride (DAST), has empowered chemists to synthesize increasingly complex fluorinated molecules with high precision. numberanalytics.combeilstein-journals.org This has had a particularly profound impact on the life sciences, where the unique properties of fluorine are leveraged to enhance the efficacy of pharmaceuticals and agrochemicals. beilstein-journals.orgnih.gov

Rationale for Research Focus on 3,3-Difluoropropanoic Acid within the Context of Fluorinated Carboxylic Acids

The strategic incorporation of fluorine atoms into carboxylic acids can dramatically alter their physicochemical and biological properties. Fluorine's high electronegativity, the strength of the carbon-fluorine bond, and its ability to modulate acidity and lipophilicity make fluorinated carboxylic acids valuable building blocks in various fields. Among this class of compounds, this compound has emerged as a molecule of significant interest.

The rationale for this focused research stems from the unique structural motif of the gem-difluoro group (CF2) at the β-position to the carboxyl group. This arrangement imparts specific electronic and conformational effects that are highly sought after in the design of new molecules. The presence of the two fluorine atoms can influence the acidity of the carboxylic acid, impact its metabolic stability, and alter its binding affinity to biological targets. These properties make this compound a valuable synthon for introducing the difluoromethylene group into larger, more complex molecules.

Overview of Key Research Domains Pertaining to this compound

The unique characteristics of this compound have led to its application in several key areas of chemical research.

In medicinal chemistry, the introduction of fluorine is a well-established strategy for optimizing drug candidates. The difluoromethyl group, accessible from this compound, can serve as a bioisostere for other functional groups, potentially improving a drug's metabolic stability, bioavailability, and binding affinity. Research in this area focuses on incorporating the this compound moiety into novel therapeutic agents to enhance their pharmacological profiles.

Similar to pharmaceuticals, the efficacy of agrochemicals can be significantly improved by the inclusion of fluorine. The this compound scaffold can be utilized to create new herbicides, pesticides, and fungicides with enhanced potency and environmental persistence profiles. The electron-withdrawing nature of the difluoro group can influence the molecule's mode of action and its interaction with target enzymes or receptors in pests and weeds.

The strong carbon-fluorine bond and the unique polarity of fluorinated compounds make them attractive components for advanced materials. This compound can be used as a monomer or a precursor to monomers for the synthesis of fluorinated polymers. These polymers can exhibit desirable properties such as high thermal stability, chemical resistance, and specific surface properties, making them suitable for applications in high-performance plastics, coatings, and membranes.

Beyond its direct applications, this compound is a versatile building block in organic synthesis. Its functional groups—the carboxylic acid and the difluoromethylene unit—can be readily transformed into a variety of other functionalities. This allows chemists to use it as a starting material for the synthesis of a wide range of more complex fluorinated molecules. The development of new synthetic methodologies that utilize this compound as a key intermediate is an active area of research, expanding the toolbox of organofluorine chemistry. beilstein-journals.org

Interactive Data Table: Key Figures in Fluorine Chemistry

| Name | Contribution | Era |

| Georgius Agricola | Described the use of fluorite as a flux. wikipedia.org | 16th Century |

| Henri Moissan | First to isolate elemental fluorine. wikipedia.orgbritannica.comwikipedia.org | Late 19th Century |

| Dumas and Péligot | Synthesized the first organofluorine compound, fluoromethane. nih.govnumberanalytics.com | 1835 |

| Frédéric Swarts | Pioneered methods for synthesizing fluorinated organic compounds. numberanalytics.com | Late 19th/Early 20th Century |

| Günther Balz and Günther Schiemann | Developed the Balz-Schiemann reaction for preparing aryl fluorides. numberanalytics.com | 1927 |

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJWFIDAWODQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584926 | |

| Record name | 3,3-Difluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155142-69-1 | |

| Record name | 3,3-Difluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-difluoropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Difluoropropanoic Acid and Its Derivatives

Direct Fluorination Strategies

Direct fluorination involves the introduction of fluorine atoms onto a carbon backbone that does not previously contain fluorine at the target position. These methods can be broadly classified based on the nature of the fluorine source as electrophilic, nucleophilic, or radical.

Electrophilic fluorination utilizes a reagent that delivers a formal "F+" species to a nucleophilic carbon center, such as an enol or enolate. wikipedia.org This strategy is a cornerstone of modern organofluorine chemistry, offering mild and selective methods for C-F bond formation. wikipedia.orgnumberanalytics.com Reagents containing a nitrogen-fluorine bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are the most common and effective electrophilic fluorinating agents due to their stability, safety, and efficiency. wikipedia.org

The synthesis of 3,3-difluoropropanoic acid derivatives via this approach would typically involve the fluorination of a suitable precursor. For instance, the reaction of a silyl (B83357) enol ether or a metal enolate derived from a 3-monofluoropropanoic acid derivative with an electrophilic fluorinating agent could install the second fluorine atom. Alternatively, the selective double fluorination of a 1,3-dicarbonyl compound precursor, followed by subsequent chemical manipulation, can yield the desired difluorinated structure. organic-chemistry.org The choice of reagent and reaction conditions is critical to control the degree of fluorination and prevent side reactions. organic-chemistry.org

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) anion (F-). This is a classical and widely used method for C-F bond formation. However, the synthesis of compounds with multiple contiguous fluorine atoms using nucleophilic reagents can be challenging due to the poor reactivity of the fluoride anion in some contexts. mdpi.com

For the synthesis of 2-amino-3,3-difluoropropanoic acid, a derivative of the target compound, methods utilizing reagents like diethylaminosulfur trifluoride (DAST) have been developed. smolecule.com DAST can convert hydroxyl groups or carbonyls into geminal difluorides. A plausible pathway to this compound could involve the fluorination of a β-hydroxypropanoic acid or β-ketopropanoic acid derivative.

Radical fluorination pathways offer an alternative approach, often enabling C-H functionalization that is complementary to ionic methods. These reactions involve the generation of fluorine-containing radical species. A photocatalytic method has been developed for the hydrofluoroalkylation of alkenes using fluoroalkyl carboxylic acids. nih.gov In this system, visible light and an iron catalyst induce the homolytic cleavage of the carboxylic acid, generating a fluoroalkyl radical which can then be used in further transformations. nih.gov Specifically, 2,2-difluoropropanoic acid has been shown to be a suitable source for generating difluoroalkyl radicals under these conditions. nih.gov

Another relevant strategy is radical halogenation. For example, the regioselective bromination at the 3-position of 2,2-difluoropropionic acid derivatives has been achieved using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This highlights the feasibility of radical functionalization at the carbon adjacent to the difluoromethyl group.

Indirect Fluorination via Halogen Exchange Reactions

Indirect methods often provide access to fluorinated compounds from readily available starting materials through transformation reactions. A notable example is the fluorine-halogen exchange reaction.

A novel and efficient fluorine-halogen exchange reaction has been developed using silyl enolates derived from N-(3,3,3-trifluoropropanoyl)oxazolidinones. oup.com This method provides access to 3-halo-3,3-difluoropropanoic acid derivatives, which are direct precursors to this compound. The reaction is typically mediated by titanium(IV) halides. oup.com

When the silyl enolate generated from N-(3,3,3-trifluoropropanoyl)oxazolidinone is treated with two equivalents of a titanium(IV) halide (TiX₄), a fluorine-halogen exchange occurs to yield the corresponding 3-halo-3,3-difluoropropanoic imide in high yields. oup.com The reaction proceeds cleanly at -20 °C. oup.com

| Entry | Metal Halide (equiv.) | Temperature (°C) | Yield (%) of 3-Halo-3,3-difluoropropanoic imide |

|---|---|---|---|

| 1 | TiCl₄ (1.2) | 20 | 18 |

| 2 | TiCl₄ (1.2) | 0 | 54 |

| 3 | TiCl₄ (2.0) | -20 | 87 |

| 4 | TiBr₄ (2.0) | -20 | 81 |

| 5 | TiI₄ (2.0) | -20 | 52 |

The success of this halogen-exchange reaction is highly dependent on the nature of the trifluoropropanoic acid derivative. The reaction is efficient for imide derivatives but fails for esters and thioesters, which instead yield 3,3-difluoropropenoic acid esters. oup.com

| Entry | Substrate Derivative | Yield (%) of Halogen-Exchanged Product |

|---|---|---|

| 1 | Phenyl Ester | 0 |

| 2 | Benzyl Ester | 0 |

| 3 | Phenyl Thioester | 0 |

| 4 | N,N-Dibutylamide | 0 |

| 5 | Imide (from pyrrolidine) | 72 |

| 6 | Imide (from oxazolidinone) | 87 |

The proposed mechanism for this fluorine-halogen exchange reaction involves several key steps. oup.com Initially, the starting silyl enolate undergoes a metal exchange with the titanium(IV) halide (TiX₄) to form a titanium(IV) enolate intermediate. oup.comacs.org This intermediate is susceptible to an intramolecular abstraction of a fluorine atom. The highly Lewis acidic titanium(IV) center facilitates this process, leading to the formation of a 3,3-difluoropropenoic imide that is coordinated to the titanium(IV) halide. oup.com This sequence of events effectively exchanges one fluorine atom from the trifluoromethyl group for a halogen atom from the titanium reagent. oup.com

Synthesis from Precursors Bearing Fluorine Atoms

The incorporation of fluorine into organic molecules often requires specialized strategies. Synthesizing this compound and its derivatives frequently begins with precursors that already contain the requisite fluorine atoms. This approach leverages the availability of basic fluorinated chemicals and focuses on building the carbon skeleton or modifying functional groups while retaining the C-F bonds.

Utilizing Fluorinated Olefins and Alkynes

Fluorinated olefins, particularly gem-difluoroalkenes, are versatile and readily available building blocks. Their unique electronic properties facilitate a variety of selective functionalization reactions.

One notable method involves the 1,3-dipolar cycloaddition of azomethine ylides with 1,1-difluoro-olefins. This reaction provides an efficient route to 3,3-difluoropyrrolidine (B39680) derivatives, which are valuable heterocyclic structures in medicinal chemistry. researchgate.net For example, the reaction of an in-situ generated azomethine ylide with various vinyl difluorides can produce these complex fluorinated heterocycles. researchgate.net

Another strategy is the cross-coupling of organometallic reagents derived from fluorinated precursors. For instance, ethyl 3-bromo-3,3-difluoropropionate can be converted into its corresponding zinc reagent. This organozinc compound undergoes palladium(0)/copper(I)-cocatalyzed cross-coupling with aryl or alkenyl halides. acs.org This reaction stereoselectively yields β-fluoro-α,β-unsaturated esters, which are important derivatives of this compound. acs.orgresearchgate.net The use of a copper(I) co-catalyst was found to be crucial for improving the stereoselectivity of the coupling process. acs.org

The table below summarizes a key transformation utilizing a fluorinated olefin derivative.

Table 1: Synthesis of β-Fluoro-α,β-unsaturated Esters

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature | Reference |

|---|

Furthermore, fluorine-containing alkynes are valuable precursors for constructing complex fluoroalkylated aromatic compounds through methods like rhodium-catalyzed [2+2+2] cycloaddition, showcasing another avenue for utilizing simple fluorinated building blocks. kit.ac.jp

Derivatization of Other Fluorinated Building Blocks

Beyond olefins and alkynes, a variety of other fluorinated molecules serve as crucial starting points for the synthesis of this compound derivatives.

A significant approach is the fluorine-halogen exchange reaction. Silyl enolates derived from 3,3,3-trifluoropropanoic acid derivatives can react with a halide source to replace one fluorine atom, providing access to 3-halo-3,3-difluoropropanoic acid derivatives. kit.ac.jpkisti.re.kracs.org This method allows for the direct conversion of a trifluoromethyl group into a difluorohalomethyl group, which is a versatile handle for further transformations.

The synthesis can also start from simple, commercially available fluorinated compounds. For example, ethyl 3-bromo-3,3-difluoropropionate is prepared via a two-step sequence starting with the radical addition of dibromodifluoromethane (B1204443) to ethyl vinyl ether, followed by oxidation. acs.org This highlights a pathway from a C1 fluorinated building block to the desired C3 acid derivative.

The table below outlines a synthetic route starting from a trifluorinated precursor.

Table 2: Synthesis via Fluorine-Halogen Exchange

| Starting Material | Reagent | Product Type | Key Feature | Reference |

|---|

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The development of methods to control stereochemistry is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. For derivatives of this compound, creating chiral centers with high selectivity is a significant challenge that has been addressed through several innovative strategies.

Enantioselective synthesis of β,β-difluorinated amino acids, which are derivatives of this compound, has been achieved using chiral catalysts. One approach employs a nickel(II) complex of a Schiff base derived from a chiral amino acid. This pre-organized chiral environment directs the alkylation of a glycine (B1666218) enolate equivalent with a difluoro-source, leading to high diastereoselectivity and enantiomeric ratios greater than 96:4 after hydrolysis. smolecule.com

Another powerful technique is the enantioselective 1,3-dipolar cycloaddition. Copper(I) catalysts paired with chiral ligands can mediate the reaction between azomethine ylides and 1,1-difluorostyrenes. researchgate.net This method produces highly enantioenriched 3,3-difluoropyrrolidine derivatives with excellent yields (up to 96%), diastereomeric ratios (up to >20:1), and enantiomeric excess (up to 97% ee). researchgate.net

Similarly, palladium-catalyzed asymmetric formal [3+2] cycloadditions between gem-difluoroalkenes and vinyl epoxides have been used to synthesize enantioenriched 2,2-difluorinated tetrahydrofurans with up to 98% enantioselectivity. researchgate.net

The table below highlights key findings in the stereoselective synthesis of these derivatives.

Table 3: Enantioselective Synthesis of Chiral this compound Derivatives

| Reaction Type | Catalyst/Auxiliary | Substrates | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Alkylation | Nickel(II)-Schiff Base Complex | Glycine equivalent, difluoro-source | 2-Amino-3,3-difluoropropanoic acid | >96:4 er | smolecule.com |

| Asymmetric 1,3-Dipolar Cycloaddition | Cu(I) / Chiral Ligand (e.g., (R)-BINAP) | Azomethine ylide, 1,1-difluorostyrene | 3,3-Difluoropyrrolidine | Up to >20:1 dr, 97% ee | researchgate.net |

Flow Chemistry Approaches for Efficient Synthesis of Fluorinated Carboxylic Acids

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, and scalability, especially when dealing with hazardous reagents or intermediates.

A notable application in the context of fluorinated carboxylic acids is the in-flow generation and use of thionyl fluoride (SOF₂). torvergata.itchemrxiv.orgacs.orgnih.gov Thionyl fluoride is a highly efficient reagent for converting carboxylic acids to acyl fluorides, which are valuable synthetic intermediates. However, its toxicity and gaseous nature make it difficult to handle in traditional batch reactors. By using a microfluidic device, thionyl fluoride can be generated on-demand from inexpensive commodity chemicals like thionyl chloride (SOCl₂) and potassium fluoride (KF). torvergata.itchemrxiv.org The in-situ generated gas is then immediately reacted with a carboxylic acid in a subsequent module of the flow system to produce the corresponding acyl fluoride under mild and safe conditions. torvergata.itnih.gov This modular approach can be extended to directly synthesize esters, amides, and ketones by adding a third module for reaction with a nucleophile. torvergata.itacs.org

This technology provides a safer, more efficient, and scalable method for preparing acyl fluorides from their parent carboxylic acids, including fluorinated ones, without the need to store or handle the toxic gaseous reagent directly. torvergata.itnih.gov

Emerging and Novel Synthetic Routes

The quest for more sustainable, efficient, and broadly applicable synthetic methods continues to drive innovation. Recent breakthroughs in catalysis and reaction design are opening new doors for the synthesis of fluorinated compounds.

Photocatalytic Hydrofluoroalkylation of Alkenes with Fluoroalkyl Carboxylic Acids

A significant recent development is the photocatalytic hydrofluoroalkylation of alkenes using readily available and inexpensive fluoroalkyl carboxylic acids. nih.govnih.govresearchgate.net This method addresses major limitations of previous protocols, such as the need for precious metal catalysts, harsh oxidants, or expensive fluorinating agents. nih.govwestchem.org

The process utilizes a cooperative catalytic system involving an earth-abundant iron salt and a redox-active thiol co-catalyst under visible light irradiation. nih.govresearchgate.net This dual catalytic cycle overcomes the high oxidation potential of fluoroalkyl carboxylic acids, like trifluoroacetic acid, allowing for their direct use as radical precursors without pre-activation. nih.govresearchgate.net The reaction proceeds under mild, redox-neutral conditions and demonstrates a broad substrate scope, enabling hydrotrifluoro-, difluoro-, and monofluoroalkylation. nih.govwestchem.org This strategy represents a significant advance for the late-stage functionalization of complex molecules and provides a more sustainable route to valuable fluoroalkylated compounds. nih.govnih.gov

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic routes for fluorinated organic compounds is a significant focus in modern chemistry, driven by the need for sustainable industrial processes. In the context of this compound, several green chemistry approaches have been explored to minimize environmental impact, reduce waste, and enhance safety compared to traditional methods. These approaches include the use of greener solvents, innovative catalytic systems, and alternative energy sources.

One promising avenue is the application of photocatalysis, which can facilitate reactions under mild conditions, often using visible light as an energy source. For instance, visible-light-induced hydrodifluoroethylation of alkenes has been achieved using 2,2-difluoropropanoic acid as the difluoroethylation reagent in the presence of an activating agent like phenyliodine(III) diacetate. researchgate.net This metal-free approach is notable for its use of inexpensive reagents and operational simplicity. researchgate.net The reaction proceeds via a radical mechanism and has been successfully applied to the late-stage difluoroethylation of bioactive molecules. researchgate.net Another photocatalytic strategy involves a radical cascade cyclization to produce derivatives of this compound under metal-free and base-free conditions, highlighting the atom economy and efficiency of this method. semanticscholar.org

The use of biocatalysis represents another significant green approach. Enzymes, operating under mild conditions in aqueous environments, offer high selectivity and can reduce the need for protecting groups and harsh reagents. Research has shown that certain microorganisms contain enzymes capable of acting on fluorinated compounds. Specifically, haloacid dehalogenases have demonstrated the ability to defluorinate 2,2-difluoropropionic acid. nih.gov This enzymatic process underscores the potential for developing biodegradable pathways for fluorinated compounds and for their synthesis in a more sustainable manner. The integration of electrosynthesis with biocatalysis in a single vessel using water as a solvent has also been described for the synthesis of chiral α-fluorinated carboxylic acids, showcasing a sustainable process with high potential for environmentally friendly organic transformations. nih.gov

Solvent selection is a critical aspect of green chemistry. The replacement of hazardous organic solvents with more environmentally friendly alternatives is a key goal. Water, being non-toxic, non-flammable, and readily available, is considered the ultimate green solvent. researchgate.net While the solubility of organic reactants can be a challenge, techniques such as the use of co-solvents or surfactants can overcome this limitation. garph.co.uk For the synthesis of fluorinated compounds, the use of greener media is being actively explored to minimize the environmental footprint of these processes. researchgate.net

Mechanochemical synthesis, which involves reactions conducted in the solid state with minimal or no solvent, is another powerful green chemistry tool. This technique can lead to higher yields, shorter reaction times, and reduced waste. acs.org For the synthesis of acyl fluorides from carboxylic acids, a solvent-free mechanochemical deoxyfluorination method has been developed, which aligns with the principles of green chemistry by offering favorable efficiency and a better E-factor. acs.org

These green chemistry approaches for the synthesis of this compound and its derivatives are summarized in the table below, highlighting the key features and advantages of each methodology.

| Green Chemistry Approach | Key Features | Advantages |

| Photocatalysis | Utilizes visible light, often metal-free catalysts. semanticscholar.orgacs.orgfrontiersin.org | Mild reaction conditions, high selectivity, operational simplicity, reduced energy consumption. researchgate.netacs.org |

| Biocatalysis | Employs enzymes (e.g., haloacid dehalogenases) in aqueous media. nih.gov | High enantioselectivity, mild conditions, biodegradable catalysts, reduced waste. nih.govnih.gov |

| Green Solvents | Use of environmentally benign solvents like water. nih.govresearchgate.net | Reduced toxicity and environmental pollution, improved safety. researchgate.netgarph.co.ukgoogle.com |

| Mechanochemistry | Solvent-free or minimal solvent reactions in the solid state. acs.org | Reduced solvent waste, high reaction rates, improved yields, energy efficiency. acs.org |

Chemical Reactivity and Transformation of 3,3 Difluoropropanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in 3,3-difluoropropanoic acid is a key site for various chemical transformations, including esterification, amidation, decarboxylation, and reduction. The presence of the electron-withdrawing fluorine atoms on the β-carbon can influence the reactivity of the carboxyl group.

Esterification and Amidation Reactions

Like other carboxylic acids, this compound and its derivatives can undergo esterification with alcohols and amidation with amines to form the corresponding esters and amides. smolecule.comsmolecule.com These reactions are fundamental in organic synthesis, allowing for the incorporation of the difluoropropanoic moiety into larger molecules. For instance, (S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid can react with alcohols to form esters, which can be useful in drug formulation. smolecule.com Similarly, 3-Amino-2,2-difluoropropanoic acid hydrochloride can react with alcohols to form esters or with carboxylic acids or their derivatives to form amides. smolecule.com

A study on 3-chloro-2,2,3-trifluoropropionic acid, a related compound, demonstrated the formation of 3-chloro-2,2,3-trifluoropropionamide as a byproduct during its synthesis. orgsyn.org This suggests that under certain conditions, amidation can compete with other reactions.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent | Product Type | Reference |

| (S)-2-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid | Alcohol | Ester | smolecule.com |

| 3-Amino-2,2-difluoropropanoic acid hydrochloride | Alcohol | Ester | smolecule.com |

| 3-Amino-2,2-difluoropropanoic acid hydrochloride | Carboxylic acid/derivative | Amide | smolecule.com |

| 3-chloro-2,2,3-trifluoropropionic acid | (during synthesis) | Amide | orgsyn.org |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound and its derivatives, often leading to the formation of other useful compounds. smolecule.comsmolecule.com This reaction typically occurs under specific conditions, such as heating, and can be influenced by the presence of other functional groups in the molecule. For example, under certain conditions, the carboxylic acid group in 2-Amino-3,3-difluoropropanoic acid can be removed to yield different amine derivatives. smolecule.com Similarly, 3-chloro-3,3-difluoropropanoic acid can undergo decarboxylation to form other derivatives. smolecule.com

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound and its derivatives can be reduced to form primary alcohols or, under controlled conditions, aldehydes. This transformation is typically achieved using various reducing agents. smolecule.com While specific examples for the direct reduction of this compound are not detailed in the provided results, the reduction of carboxylic acids is a general and well-established reaction in organic chemistry. For instance, 3-bromo-2,2-difluoropropanoic acid can be reduced to form different derivatives.

Reactions at the α- and β-Carbons

The carbon atoms adjacent to the carboxylic acid (α-carbon) and the difluoromethyl group (β-carbon) are also sites for chemical reactions, including substitution and addition reactions, particularly in derivatives of this compound.

Substitution Reactions (e.g., nucleophilic substitution of halogens on derivatives)

Halogenated derivatives of this compound can undergo nucleophilic substitution reactions. For example, the chlorine atom in 3-chloro-3,3-difluoropropanoic acid can be substituted by nucleophiles like amines or thiols. smolecule.com Similarly, the fluorine atoms in 3-Amino-2,2-difluoropropanoic acid hydrochloride can be replaced by nucleophiles under certain conditions, allowing for further functionalization of the molecule. smolecule.com Another example is the substitution of the bromine atom in 3-bromo-2,2-difluoropropanoic acid with nucleophiles such as amines or thiols.

A novel fluorine-halogen exchange reaction has been reported for silyl (B83357) enolates derived from N-(3,3,3-trifluoropropanoyl)oxazolidinones when treated with titanium(IV) halides, leading to 3-halo-3,3-difluoropropanoic imides. oup.com This reaction proceeds through a titanium(IV) enolate intermediate. oup.com

Table 2: Examples of Nucleophilic Substitution Reactions

| Reactant Derivative | Nucleophile | Product Type | Reference |

| 3-chloro-3,3-difluoropropanoic acid | Amines, Thiols | Substituted propanoic acid | smolecule.com |

| 3-Amino-2,2-difluoropropanoic acid hydrochloride | Nucleophiles | Substituted propanoic acid | smolecule.com |

| 3-bromo-2,2-difluoropropanoic acid | Amines, Thiols | Substituted propanoic acid | |

| Silyl enolate of N-(3,3,3-trifluoropropanoyl)oxazolidinone | Titanium(IV) halides | 3-halo-3,3-difluoropropanoic imide | oup.com |

Addition Reactions to Unsaturated Derivatives

Unsaturated derivatives of this compound can undergo addition reactions. For example, the difluoropropanoic acid moiety can undergo addition reactions due to the electrophilic nature of the carbonyl group. smolecule.com More specifically, the zinc reagent of ethyl 3-bromo-3,3-difluoropropionate, formed by treating the ester with active zinc dust, undergoes cross-coupling with aryl or alkenyl halides in the presence of a palladium(0)-copper(I) cocatalyst. acs.orgresearchgate.net This reaction stereoselectively provides β-fluoro-α,β-unsaturated esters. acs.orgresearchgate.net Mechanistic studies suggest that the zinc reagent undergoes stereoselective elimination to produce a (Z)-1-fluoro-2-(ethoxycarbonyl)ethenylzinc reagent, which then participates in the cross-coupling reaction. acs.org

Furthermore, a method for preparing 3,3-difluoroacrylic acid derivatives involves the dehydrohalogenation of activated acyl compounds. acs.org

Fragmentation Phenomena of Deprotonated Species

The study of gas-phase ion chemistry, particularly through techniques like electrospray ionization mass spectrometry (ESI-MS), provides critical insights into the intrinsic properties of a molecule. When this compound is deprotonated to form the [M-H]⁻ anion, its behavior under collision-induced dissociation (CID) can be predicted. In CID, kinetic energy is converted into internal energy through collisions with an inert gas, leading to the cleavage of the weakest bonds and the formation of characteristic fragment ions. taylorandfrancis.com This process is fundamental for structural elucidation. nih.govnih.gov

For deprotonated this compound ([C₃H₃F₂O₂]⁻), while specific experimental fragmentation spectra are not extensively detailed in the literature, predictive models are used to estimate its properties in the gas phase. One such property is the Collision Cross Section (CCS), which represents the effective area of the ion as it moves through a buffer gas. uni.lu Predicted CCS values for the deprotonated molecule and its common adducts offer a glimpse into its gas-phase structure and stability.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M-H]⁻ | 109.01066 | 112.0 |

| [M+HCOO]⁻ | 155.01614 | 135.1 |

| [M+CH₃COO]⁻ | 169.03179 | 165.6 |

| [M+H]⁺ | 111.02522 | 115.3 |

| [M+Na]⁺ | 133.00716 | 123.2 |

Table 1: Predicted Collision Cross Section (CCS) values for this compound adducts. Data sourced from PubChemLite. uni.lu

Transformations of the Fluorine Atoms

The carbon-fluorine bond is the strongest single bond in organic chemistry, yet under specific conditions, the fluorine atoms of this compound derivatives can be transformed, enabling the synthesis of new halogenated compounds.

A notable transformation is the fluorine-halogen exchange reaction. Research has demonstrated that derivatives of the structurally similar 3,3,3-trifluoropropanoic acid can undergo a novel fluorine-halogen exchange. kit.ac.jp In this process, silyl enolates derived from N-(3,3,3-trifluoropropanoyl)oxazolidinones react with titanium(IV) halides. This reaction efficiently replaces one fluorine atom with a heavier halogen, yielding 3-halo-3,3-difluoropropanoic imides in high yields. kit.ac.jp

The proposed mechanism involves the silyl enolate undergoing a metal exchange with the titanium(IV) halide (TiX₄) to form a titanium(IV) enolate intermediate. This intermediate facilitates the intramolecular abstraction of a fluorine atom, leading to the formation of the halogen-exchanged product. kit.ac.jp The efficiency of the exchange is dependent on the halide used.

| Titanium Halide (TiX₄) | Product | Yield (%) |

|---|---|---|

| TiCl₄ | 3-chloro-3,3-difluoropropanoic imide | 87 |

| TiBr₄ | 3-bromo-3,3-difluoropropanoic imide | 81 |

| TiI₄ | 3-iodo-3,3-difluoropropanoic imide | 79 |

Table 2: Fluorine-Halogen exchange reaction of an N-(3,3,3-trifluoropropanoyl)oxazolidinone derivative with various titanium(IV) halides. kit.ac.jp

Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a challenging but valuable transformation. While the direct hydrodefluorination of saturated gem-difluoro centers as in this compound is not widely documented, related transformations in other fluorinated systems have been achieved. For instance, methods for the hydrodefluorination of gem-difluoroalkenes to monofluoroalkenes have been developed using electrocatalysis, which avoids costly transition metals and harsh reagents. nih.gov Other research has focused on transition-metal-free hydrodefluorination of β-trifluoromethyl enones using hydrosilanes. researchgate.net

In the context of bioremediation, microbial reductive defluorination has been observed for certain unsaturated per- and polyfluorinated carboxylic acids. acs.orgnih.gov Studies show that for anaerobic defluorination to occur, the presence of a carbon-carbon double bond in the α,β-position relative to the carboxyl group appears to be a crucial structural feature. acs.orgnih.govresearchgate.net This suggests that saturated compounds like this compound would be resistant to such microbial degradation pathways.

Reactivity as a Building Block in Complex Molecular Architectures

The difluoromethylene group is a key bioisostere for carbonyl or ether functionalities, making this compound and its derivatives valuable starting materials for molecules with applications in medicinal chemistry and materials science. nih.gov

The amino acid analogue, 2-amino-3,3-difluoropropanoic acid (also known as β,β-difluoroalanine), is a significant derivative used in peptide chemistry. The incorporation of this unnatural amino acid into peptide chains can enhance metabolic stability and modulate the pharmacokinetic properties of the resulting peptidomimetics. The gem-difluoro group can influence the conformation and binding affinity of peptides to their biological targets.

The synthesis of peptides containing β,β-difluoroalanine often utilizes standard solid-phase peptide synthesis (SPPS) techniques. For this, the amino acid must be appropriately protected, for example, as an Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl) derivative, to allow for controlled, sequential coupling to other amino acids.

This compound and its close isomers serve as precursors for the synthesis of complex heterocyclic structures. For example, research has shown that α,α-difluoropropanoic acid can react with N-methacryloyl-2-phenylbenzoimidazole in a cascade reaction to produce complex polycyclic benzimidazo[2,1-a]isoquinolin-6(5H)-ones. semanticscholar.org This transformation demonstrates the utility of difluoropropanoic acids in constructing intricate, nitrogen-containing ring systems of pharmaceutical interest. semanticscholar.org

Furthermore, the products of the fluorine-halogen exchange reaction, N-(3-halo-3,3-difluoropropanoyl)oxazolidinones, are themselves heterocyclic intermediates. kit.ac.jp These compounds can be used in further synthetic steps, leveraging the reactivity of the carbon-halogen bond to build more complex molecular architectures. The use of difluorinated building blocks is also seen in the synthesis of other heterocycles, such as difluoropyrrolidines, via 1,3-dipolar cycloaddition reactions, highlighting the broad applicability of fluorinated synthons in generating diverse heterocyclic scaffolds. researchgate.net

Computational Chemistry and Theoretical Studies of 3,3 Difluoropropanoic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, have been employed to model the structure and electronic nature of 3,3-difluoropropanoic acid and its derivatives. researchgate.netconicet.gov.arresearchgate.net These computational approaches can predict molecular geometries, bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

For instance, studies on related fluorinated propionic acids have utilized these methods to explore conformational preferences. conicet.gov.arresearchgate.netresearchgate.net In the case of this compound, the presence of the two electronegative fluorine atoms on the β-carbon significantly influences the molecule's electronic distribution and conformational landscape. conicet.gov.arresearchgate.net These calculations are crucial for understanding how the fluorine substitution impacts the acidity and reactivity of the carboxylic acid group. cymitquimica.comsigmaaldrich.com

Theoretical models have also been used to study the side-chain conformations of amino acids, where this compound and its corresponding anion, 3,3-difluoropropionate, serve as model compounds to understand the effects of fluorine substitution. conicet.gov.arresearchgate.net

Spectroscopic Characterization through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral features.

Computational chemistry is frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. walisongo.ac.idbeilstein-journals.org For this compound, theoretical calculations can estimate the ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure. bhu.ac.in

Predicted NMR data can help in the assignment of experimental spectra and in understanding the effects of the fluorine atoms on the chemical environment of the neighboring protons and carbons. walisongo.ac.id The ¹⁹F NMR spectrum is particularly important for fluorinated compounds, and computational methods can predict the chemical shifts and coupling constants (e.g., ¹H-¹⁹F and ¹³C-¹⁹F couplings), which are characteristic of the molecule's structure. walisongo.ac.iddiva-portal.org

Table 1: Predicted NMR Data for this compound (Illustrative) Note: The following data is illustrative and based on general principles of computational NMR prediction. Actual values would be derived from specific computational studies.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|

| ¹H | ~2.5-3.0 (CH₂) | JH-F: ~15-20 Hz |

| ¹³C | ~35-45 (CH₂), ~170-180 (COOH) | JC-F: ~20-30 Hz (CH₂), JC-C-F: ~3-5 Hz (COOH) |

Computational mass spectrometry aids in predicting the fragmentation patterns observed in experimental mass spectra. acs.orgarxiv.org For this compound, upon ionization, the molecular ion can undergo various fragmentation pathways. Theoretical calculations can model the energies of different fragmentation routes, helping to rationalize the observed peaks in the mass spectrum. chim.lu

Studies on related fluorinated propionic acids have shown that common fragmentation pathways include the loss of CO₂, HF, or the formation of fluoroformate (FCO₂⁻) in negative ion mode. acs.org Computational modeling can help determine the relative likelihood of these and other fragmentation channels. acs.orgarxiv.org

Table 2: Predicted Mass Spectrometry Fragmentation for Deprotonated this compound [M-H]⁻ Based on findings for similar short-chain per- and polyfluorinated propionic acids. acs.org

| Precursor Ion (m/z) | Fragment Ion | Neutral Loss |

|---|---|---|

| 109.01 | [M-H-CO₂]⁻ | CO₂ |

Infrared multiple-photon dissociation (IRMPD) spectroscopy, coupled with computational methods like DFT, is a powerful technique for the structural characterization of gas-phase ions. acs.org For the deprotonated form of this compound, IRMPD can be used to obtain a vibrational spectrum. acs.org

By calculating the theoretical infrared spectrum of the optimized geometry of the ion, a direct comparison can be made with the experimental IRMPD spectrum. acs.org This comparison allows for the confirmation of the ion's structure and provides insight into its vibrational modes. Studies on similar fluorinated propionic acids have utilized this combined approach to investigate their gas-phase structures and dissociation pathways. acs.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key tool for investigating the mechanisms of chemical reactions involving this compound and its derivatives. researchgate.netacs.org It allows for the exploration of reaction pathways, the identification of intermediates, and the characterization of transition states.

For example, in reactions where this compound is used as a building block, computational studies can help to understand the reactivity of the molecule and predict the outcome of the reaction. acs.org This is particularly relevant in understanding the role of the fluorine atoms in influencing the reaction course.

The identification and characterization of transition states are fundamental to understanding reaction kinetics and mechanisms. bhu.ac.in Computational methods can locate transition state structures on the potential energy surface that connect reactants to products. acs.org

For reactions involving this compound, such as its dissociation or its participation in a synthetic transformation, transition state analysis can reveal the energy barriers associated with different reaction pathways. acs.orgasm.org For instance, in the gas-phase dissociation of deprotonated fluorinated propionic acids, the nudged elastic band method has been used to explore the transition states leading to different products, thereby explaining the observed product distributions. acs.org This level of detail provides a deep understanding of the factors that control the reactivity and stability of the molecule.

Energy Landscape Mapping

Computational studies have been employed to elucidate the conformational preferences and energy landscapes of this compound. These theoretical investigations provide valuable insights into the molecule's structure, stability, and reactivity.

Further computational analysis has been conducted on the fragmentation of deprotonated fluorinated propionic acids, including 3,3-difluoropropanoate, using a combination of infrared multiple-photon dissociation (IRMPD) spectroscopy, collision-induced dissociation (CID), and density functional theory (DFT) calculations. nih.gov These studies revealed multiple competing fragmentation pathways. nih.gov To explore the reaction pathways, the nudged elastic band method was employed. nih.gov It was found that the relative energy of a four-membered ring transition state is a key factor in determining the observed product channels upon dissociation. nih.gov

A study on various fluorinated propionic acids investigated the conformational landscape of molecules such as CH3–CHF–COOH and CH3–CHF–CHF–COOH using ab initio methods with a 6-31G** basis set. researchgate.net While not directly focused on this compound, this research identified preferred conformations and the potential for intramolecular hydrogen bonds, such as F⋯H-O and O-H⋯O(carbonyl) interactions, which are also relevant to the conformational analysis of this compound. researchgate.net

The conformational potential energy surface of related molecules like ethylbenzene (B125841) has been studied as a two-rotor problem, providing a framework for understanding the rotational barriers and stable conformers that can be extrapolated to substituted alkanes like this compound. researchgate.net

| Compound/System | Computational Method | Key Findings | Reference |

| This compound (as model) | Ab initio (HF/3-21G) | Used to model the side-chain conformations of N-formyl-L-aspartic acidamide. | conicet.gov.arresearchgate.net |

| Deprotonated this compound | DFT, IRMPD, CID, Nudged Elastic Band | Investigated competing fragmentation pathways and the role of a four-membered ring transition state. | nih.gov |

| Fluorinated Carboxylic Acids | Ab initio (HF/6-31G**) | Identified preferred conformations and intramolecular hydrogen bonding in related molecules. | researchgate.net |

Structure-Activity Relationship (SAR) Studies using Computational Tools

While specific quantitative structure-activity relationship (QSAR) studies focusing solely on this compound are not extensively documented, its structural features are relevant in the context of SAR studies of more complex molecules. The introduction of the 3,3-difluoro moiety can significantly influence the biological activity of a parent compound by altering its electronic properties, lipophilicity, and metabolic stability.

For instance, in the development of inhibitors for various enzymes, the substitution of hydrogen atoms with fluorine is a common strategy. In a study on 3-amino-3-(3,5-dichlorophenyl)-2,2-dimethylpropanoic acid, a comparison was made with its 2,2-difluoro analog. The strong electron-withdrawing nature of the fluorine atoms in the difluoro analog is suggested to potentially enhance binding to enzymatic targets through dipole interactions, whereas the steric bulk of dimethyl groups in the parent compound could limit conformational flexibility.

In the context of developing antibacterial agents, SAR studies on 1,4-benzoxazine MenB inhibitors have been conducted, where fluorinated propanoic acid derivatives could be of interest. a2bchem.com Similarly, research into fluorinated β-amino acids and their derivatives highlights the importance of fluorine substitution for achieving specific biological activities. researchgate.net

A PhD thesis describes the synthesis of a molecule from this compound intended as an inhibitor for the IspE enzyme, a target for anti-infective drugs. uni-saarland.de This highlights the use of the this compound scaffold in designing molecules with specific biological functions.

| Structural Feature | Influence on Properties | Potential Impact on Biological Activity | Reference |

| 2,2-Difluoro substitution | Strong electron-withdrawing effect | Enhanced binding to enzyme targets via dipole interactions. | |

| Fluorine on phenyl ring | Altered electronic distribution | Can influence receptor binding and metabolic stability. | a2bchem.comsmolecule.com |

| This compound moiety | Provides a specific scaffold | Can be used as a building block for enzyme inhibitors. | uni-saarland.de |

Molecular Docking and Simulation Studies relevant to Biological Interactions

Molecular docking and simulation studies provide a computational lens to examine the potential interactions of this compound and its derivatives with biological macromolecules. Although direct docking studies of this compound are not widely reported, research on structurally similar compounds offers valuable insights.

A study on haloacid dehalogenases performed ligand docking analyses with 2,2-difluoropropionic acid, a structural isomer of this compound. asm.org This research suggested a shared catalytic mechanism for the enzymatic defluorination of both fluoroacetate (B1212596) and difluoroacetate, with the docking results helping to elucidate the binding mode of these small fluorinated acids within the enzyme's active site. asm.org

In a broader context, molecular docking is a frequently used tool to screen for potential drug candidates. For example, it has been used to screen cephalosporin (B10832234) analogues against penicillin-binding protein 1a (PBP1a) of Salmonella typhimurium and to identify potential inhibitors of the LasR receptor in Pseudomonas aeruginosa. unar.ac.idoiccpress.com These studies underscore the utility of computational docking in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that govern ligand-protein binding. unar.ac.idoiccpress.com

The aforementioned PhD thesis involving the synthesis of an IspE inhibitor from this compound provides a relevant, albeit indirect, link to biological interactions. uni-saarland.de The design of such inhibitors often relies on computational models of the target enzyme's active site to guide the synthesis of compounds with a high binding affinity.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Role as a Bioisostere in Drug Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a fundamental tactic in drug design. scispace.com This approach aims to modulate the potency, selectivity, metabolic stability, and pharmacokinetic profile of a lead compound. scispace.comnih.gov The carboxylic acid functional group, while often crucial for binding to biological targets, can present challenges such as metabolic instability, poor membrane permeability, and potential toxicity. scispace.comnih.govresearchgate.net

The 3,3-difluoropropanoic acid moiety is increasingly utilized as a bioisosteric replacement for a standard carboxylic acid or other functional groups. The introduction of the gem-difluoro group at the β-position (C3) significantly lowers the pKa of the carboxylic acid, making it more acidic. This alteration can influence the strength of ionic interactions with biological targets. Furthermore, the difluoromethyl group (CHF2) can serve as a lipophilic hydrogen bond donor and is considered a bioisostere for alcohol and thiol groups. nih.gov This dual character allows for the retention of key binding interactions while potentially improving properties like metabolic stability and bioavailability. nih.gov Difluoro derivatives are often prioritized in drug design programs to leverage these beneficial modifications.

Design and Synthesis of Novel Therapeutic Agents

The unique properties of this compound make it an attractive building block for the synthesis of new therapeutic agents across various disease areas. Its derivatives have been investigated as enzyme inhibitors, receptor ligands, and anti-infective agents. smolecule.comsmolecule.comuni-saarland.de

Enzyme inhibition is a primary mechanism for many successful drugs. Derivatives of this compound have been explored for their potential to inhibit specific enzymes. smolecule.comsmolecule.com The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity and binding affinity of the molecule for an enzyme's active site. smolecule.com

A notable example is the use of this compound in the development of inhibitors for IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol synthase), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. uni-saarland.de This pathway is essential for many pathogenic bacteria, making IspE a promising target for novel anti-infective agents. In one study, this compound was coupled with 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) to synthesize a novel inhibitor candidate aimed at this enzyme. uni-saarland.de

| Compound Class | Target Enzyme | Therapeutic Area | Rationale for Fluorination |

|---|---|---|---|

| This compound amides | IspE | Anti-infective | To modulate binding affinity and electronic properties of the inhibitor. uni-saarland.de |

| Fluorinated propanoic acid derivatives | Cyclooxygenase (COX) | Anti-inflammatory | To enhance metabolic stability and binding affinity. |

The interaction of small molecules with protein receptors is fundamental to signal transduction in the nervous system and other biological systems. Fluorinated compounds, including derivatives of this compound, are studied for their ability to bind to specific receptors and act as agonists or antagonists. smolecule.com The unique structural and electronic features of these compounds can lead to high-affinity binding. smolecule.com

In neuropharmacology, there is significant interest in developing analogs of natural neurotransmitters to treat neurological disorders. For instance, (S)-3-Amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid, a related structure, has been investigated for its potential to modulate glutamate (B1630785) receptors, which are critical for synaptic plasticity. The synthesis of fluorinated analogs of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, further highlights the strategy of using fluorinated acids to create novel central nervous system agents. nih.gov The incorporation of the difluoro-moiety can alter the conformation and basicity of the amino group, leading to unique interactions with the target receptor compared to the endogenous ligand.

The search for new anti-infective agents is a global health priority. As mentioned previously, this compound has been used as a starting material in the synthesis of inhibitors targeting the bacterial enzyme IspE. uni-saarland.de This work is part of a broader effort to find new antibiotics that act on novel bacterial pathways, thereby circumventing existing resistance mechanisms. The synthesis involved an amidation reaction between this compound and a substituted aniline, demonstrating its utility as a versatile chemical building block in the creation of potential anti-infective drugs. uni-saarland.de

Enhancement of Pharmacological Properties through Fluorination

The introduction of fluorine atoms into a drug candidate is a well-established strategy to improve its pharmacological profile. mdpi.com The properties of the carbon-fluorine bond—its strength, polarity, and the high electronegativity of fluorine—can profoundly impact a molecule's behavior in a biological system. mdpi.com

A significant challenge in drug development is ensuring that a compound is both metabolically stable enough to reach its target and sufficiently bioavailable to be effective. Fluorination is a key tool for addressing these issues. smolecule.com

The incorporation of a gem-difluoro group, as in this compound derivatives, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov The strong C-F bonds are resistant to cleavage, which can prolong the half-life of a drug in the body. Furthermore, the strategic placement of fluorine can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes and, consequently, enhance its oral bioavailability. smolecule.com Studies on peptides and other small molecules have shown that the inclusion of building blocks like 2-amino-3,3-difluoropropanoic acid can lead to enhanced stability and bioavailability. smolecule.com

| Pharmacological Property | Effect of 3,3-Difluorination | Underlying Mechanism |

|---|---|---|

| Metabolic Stability | Increased | Blocking of metabolically labile C-H bonds; resistance of the C-F bond to cleavage. nih.gov |

| Bioavailability | Potentially Increased | Modulation of lipophilicity can improve membrane permeability and absorption. smolecule.com |

| Binding Affinity | Modulated | Alteration of pKa and ability to form specific hydrogen bonds or electrostatic interactions. smolecule.com |

Modulation of Lipophilicity

The introduction of fluorine atoms into organic molecules, such as in this compound, significantly influences their physicochemical properties, most notably lipophilicity. researchgate.netresearchgate.netnih.gov Lipophilicity, often quantified as the logarithm of the partition coefficient (log P) or distribution coefficient (logD), is a critical parameter in drug design, affecting a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.netnih.govnih.gov The strategic placement of fluorine can alter a compound's lipophilicity to enhance its therapeutic potential. rhhz.netnih.gov

The difluoromethyl group (CHF2) present in this compound can act as a bioisostere for a hydroxyl or thiol group, but with altered electronic and lipophilic characteristics. nih.gov While fluorine is the most electronegative element, the lipophilicity of a fluorinated compound is not always straightforward to predict. The predicted LogP value for this compound is approximately 0.72620, with an XLogP3 value of 0.6. lookchem.com This indicates a moderate level of lipophilicity.

In medicinal chemistry, modulating lipophilicity is a key strategy for optimizing drug candidates. researchgate.netnih.gov For instance, in the development of glucocorticoid receptor modulators, the replacement of a more lipophilic group with a less lipophilic amide derived from 2,2-difluoropropanoic acid was explored to improve solubility while maintaining potency. acs.org The balance between lipophilicity and aqueous solubility is crucial for oral bioavailability. A compound that is too lipophilic may have poor solubility and get trapped in lipid membranes, while a compound that is too hydrophilic may not be able to cross cell membranes. researchgate.netnih.gov The optimal range for the logD of many successful oral drugs is considered to be between 1 and 3. nih.gov

The following table provides a comparative analysis of the predicted lipophilicity of this compound and a related fluorinated compound.

| Compound Name | Molecular Formula | Predicted LogP | Predicted XLogP3 |

| This compound | C3H4F2O2 | 0.72620 lookchem.com | 0.6 lookchem.com |

| 2,3-Difluoropropanoic acid | C3H4F2O2 | 0.3786 chemscene.com | Not Available |

Application in Peptide and Protein Modification Studies

The incorporation of fluorinated amino acids, such as derivatives of this compound, into peptides and proteins is a valuable tool in chemical biology and medicinal chemistry. researchgate.netsmolecule.com This strategy allows for the fine-tuning of peptide conformation, stability, and biological activity. researchgate.netchemimpex.com The presence of the difluoromethyl group can introduce unique steric and electronic effects, influencing peptide backbone conformation and interactions with biological targets. researchgate.net

Fmoc-3-amino-2,2-difluoro-propionic acid is another key building block utilized in solid-phase peptide synthesis. chemimpex.com The Fmoc protecting group facilitates its integration into peptide chains, allowing for the creation of peptides with enhanced stability and bioactivity. chemimpex.com Studies have shown that peptides containing fluorinated amino acids can exhibit improved properties, such as increased resistance to proteolysis and enhanced binding affinity to their targets. smolecule.comchemimpex.com

The modification of proteins with fluorinated amino acids can also be achieved. For example, in vivo incorporation of fluorinated amino acid analogues has been demonstrated in E. coli, leading to the production of proteins with modified properties. nih.gov While direct incorporation of this compound itself into proteins is not a standard technique, the use of its amino acid derivative, 3,3-difluoroalanine, showcases the potential of this chemical motif in protein engineering. smolecule.com

Prodrug Strategies Involving this compound Moiety

Prodrug design is a well-established strategy in pharmaceutical sciences to overcome undesirable drug properties, such as poor solubility, low permeability, rapid metabolism, or toxicity. google.comijpcbs.com A prodrug is an inactive or less active derivative of a parent drug that undergoes bioconversion in the body to release the active pharmaceutical agent. ijpcbs.comresearchgate.net The this compound moiety can be incorporated into prodrugs, typically as an ester or amide linkage, to modulate the physicochemical properties of a parent drug. ijper.org

Ester prodrugs are a common approach, where a lipophilic ester group is attached to a polar drug molecule to enhance its passage across biological membranes. researchgate.net The ester is then cleaved by ubiquitous esterase enzymes in the body to release the active drug. ijpcbs.com For example, the carboxylic acid group of this compound could be esterified with a hydroxyl or amine group on a parent drug. This would increase the lipophilicity of the drug, potentially improving its oral absorption.

In one documented instance, 2,2-difluoropropanoic acid was used to form an amide with an amine-containing compound, showcasing the utility of difluorinated carboxylic acids in creating prodrug-like linkages. acs.org While this example uses the 2,2-difluoro isomer, the principle extends to this compound. The stability of the resulting amide or ester bond is a critical factor in prodrug design, as it must be stable enough to allow the prodrug to reach its target site but labile enough to be cleaved to release the active drug. ijpcbs.com

The general structure of a carrier-linked prodrug involving a this compound moiety can be represented as follows:

Drug-Linker-(3,3-difluoropropanoate)

Here, the "Linker" could be a direct bond or a spacer molecule, and the linkage is typically an ester or amide bond that is susceptible to enzymatic or chemical hydrolysis. ijpcbs.com This strategy can be employed to improve the pharmacokinetic profile of a drug, leading to enhanced therapeutic efficacy. ijper.org

Applications of 3,3 Difluoropropanoic Acid in Agrochemical and Materials Sciences

The chemical compound 3,3-difluoropropanoic acid, while not extensively documented as a primary active ingredient, holds significance as a precursor and structural motif in the development of specialized chemicals for the agrochemical and materials science sectors. Its unique properties, conferred by the presence of two fluorine atoms, make it a valuable building block in organic synthesis.

Environmental and Toxicological Considerations of 3,3 Difluoropropanoic Acid

The proliferation of synthetic organofluorine compounds in industrial applications has led to their widespread presence in the environment. Among these are the per- and polyfluoroalkyl substances (PFAS), a large family of chemicals characterized by their high persistence and potential for bioaccumulation. This article focuses specifically on the environmental profile of 3,3-Difluoropropanoic acid, examining its characteristics within the broader context of fluorinated organic compounds.

Analytical Methodologies for the Detection and Characterization of 3,3 Difluoropropanoic Acid

Chromatographic Techniques (e.g., LC-MS, GC-MS)

Chromatographic methods are central to the separation and quantification of 3,3-Difluoropropanoic acid from various matrices. The choice between liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry (MS), depends on the sample complexity and the analytical objectives.

For the analysis of short-chain per- and polyfluoroalkyl substances (PFAS), including this compound, ion chromatography (IC) has proven to be a robust technique. Given the high polarity of ultrashort-chain PFAS, which can make them challenging to retain in traditional reversed-phase liquid chromatography, a hybrid hydrophilic interaction chromatography (HILIC)–ion exchange column can be effectively utilized. This approach allows for the simultaneous measurement of a range of PFAS, including ultrashort-chain variants, in various water samples through direct injection. chromatographyonline.com

When employing Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical prerequisite for the analysis of non-volatile compounds like carboxylic acids. The carboxyl group of this compound must be converted into a more volatile ester. Common derivatization agents for this purpose include boron trifluoride-methanol (BF3-methanol) and silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The esterification process, for instance with BF3-methanol, typically involves heating the sample with the reagent to produce the corresponding methyl ester, which is then amenable to GC-MS analysis. restek.comnih.gov Silylation with reagents like BSTFA also yields volatile derivatives suitable for GC-MS. nih.gov

| Technique | Principle | Sample Preparation | Typical Application |

| Ion Chromatography (IC) | Separation based on ionic interactions with a stationary phase. | Direct injection for aqueous samples. | Quantification of this compound in water. chromatographyonline.com |

| GC-MS | Separation of volatile compounds followed by mass-based detection. | Derivatization (e.g., esterification with BF3-methanol or silylation with BSTFA) is required. restek.comnih.gov | Identification and quantification of this compound in various matrices after conversion to a volatile derivative. |

Spectroscopic Techniques (e.g., NMR, IR)

Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the cornerstones of its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR are powerful tools for characterizing this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon adjacent to the carboxyl group and the proton on the carbon bearing the fluorine atoms. The chemical shifts and coupling patterns (multiplicity) of these signals provide information about the connectivity of the atoms. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift (around 12 ppm). libretexts.org

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms. The chemical shift of this signal is characteristic of the CF₂H group. Predicting ¹⁹F NMR chemical shifts with accuracy can be achieved through computational methods, which aid in the structural assignment of complex fluorinated molecules. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups.

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydroxyl group of a carboxylic acid dimer formed through hydrogen bonding. libretexts.orgorgchemboulder.com

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group stretching vibration is anticipated between 1760 and 1690 cm⁻¹. orgchemboulder.com

C-F Stretch: The carbon-fluorine stretching vibrations will give rise to strong absorptions in the fingerprint region of the spectrum, typically between 1400 and 1000 cm⁻¹.

C-O Stretch: A stretching vibration for the carbon-oxygen single bond of the carboxylic acid is expected in the 1320-1210 cm⁻¹ region. orgchemboulder.com

| Spectroscopic Technique | Key Information Provided | Expected Observations for this compound |

| ¹H NMR | Information about the proton environments and their connectivity. | Signals for CH₂ and CHF₂ protons with characteristic chemical shifts and coupling. A broad singlet for the COOH proton. |

| ¹⁹F NMR | Information about the fluorine environments. | A single resonance for the two equivalent fluorine atoms. |

| Infrared (IR) | Identification of functional groups. | Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (1760-1690 cm⁻¹), and strong C-F stretches (1400-1000 cm⁻¹). libretexts.orgorgchemboulder.com |

Advanced Purification and Characterization Techniques

Beyond routine analysis, advanced techniques are employed for the high-purity isolation and comprehensive characterization of this compound.

Purification: For the purification of fluorinated organic compounds, including this compound, methods that can effectively remove impurities without introducing contaminants are essential. Adsorption on activated carbon is a common technique for the purification of wastewater containing perfluorinated surfactants. google.com For laboratory-scale purification, techniques such as distillation can be employed to separate the acid from non-volatile impurities.

Characterization: A definitive characterization of this compound involves a combination of techniques to confirm its elemental composition and molecular weight.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen, and fluorine) in the compound, which can be compared with the theoretical values calculated from its molecular formula (C₃H₄F₂O₂).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental formula. uni-marburg.de

The combination of these advanced purification and characterization methods ensures the identity and purity of this compound for use in further research and applications.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

While methods for synthesizing 3,3-difluoropropanoic acid and its derivatives exist, a significant focus for future research will be the development of more sustainable and environmentally friendly synthetic strategies. Current methods can sometimes involve harsh reagents or produce undesirable byproducts.

Future research should prioritize:

Catalytic Methods: Exploring novel catalytic systems, potentially using earth-abundant metals, to achieve higher efficiency and selectivity while minimizing waste.

Flow Chemistry: Utilizing flow chemistry setups can offer better control over reaction parameters, improve safety, and allow for easier scalability of greener synthetic processes.

Bio-catalysis: Investigating the potential of enzymes or engineered microorganisms for the synthesis of this compound could provide a highly specific and environmentally benign alternative to traditional chemical synthesis.

Renewable Starting Materials: Research into synthetic pathways that utilize renewable feedstocks instead of petroleum-based starting materials would significantly enhance the sustainability profile of this compound. Recent advancements in using fluoroalkyl carboxylic acids like trifluoroacetic acid in photocatalytic hydrofluoroalkylation of alkenes could pave the way for more sustainable routes. nih.gov

Comprehensive Investigation of Biological Interactions and Mechanisms of Action

Although some biological activities of this compound derivatives have been explored, a comprehensive understanding of their interactions with biological systems at a molecular level is still lacking. The presence of fluorine atoms can significantly alter a molecule's properties, such as its binding affinity to enzymes and receptors.

Key areas for future investigation include:

Enzyme Inhibition Studies: Detailed kinetic and structural studies are needed to identify specific enzyme targets and elucidate the mechanisms of inhibition. This could lead to the development of more potent and selective therapeutic agents.

Receptor Binding Assays: Investigating the interaction of this compound and its derivatives with various receptors is crucial to understanding their pharmacological effects.

Metabolic Profiling: A thorough investigation of how the compound and its derivatives are metabolized in biological systems is essential for predicting their efficacy and potential toxicity.

Comparative Studies: Comparing the biological activity of this compound with its non-fluorinated and other halogenated analogs can provide valuable insights into the role of fluorine in modulating biological function.

Exploration of Novel Applications in Emerging Fields

The unique physicochemical properties imparted by the gem-difluoro group suggest that this compound could find applications in a variety of emerging scientific and technological fields.

Potential novel applications to be explored include: